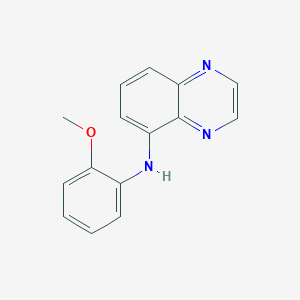
N-(2-methoxyphenyl)-5-quinoxalinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-5-quinoxalinamine, also known as MQL-5, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. MQL-5 belongs to the quinoxaline family of compounds, which are known for their diverse biological activities.
Applications De Recherche Scientifique
Neuroprotection
N-(2-methoxyphenyl)-5-quinoxalinamine, through its analogs and derivatives, has shown promising applications in neuroprotection, particularly in the context of cerebral ischemia. For instance, 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxalinedione antagonists to the non-NMDA glutamate receptor, exhibits potent neuroprotective properties. NBQX is a selective inhibitor of binding to the quisqualate subtype of the glutamate receptor and has shown efficacy in protecting against global ischemia even when administered hours after an ischemic challenge (Sheardown et al., 1990).
Pesticidal Activities
Quinoxaline derivatives have been explored for their potential in pest control. A study synthesizing new quinoxaline compounds revealed their herbicidal, fungicidal, and insecticidal activities. Notably, certain compounds demonstrated significant activity as herbicides and fungicides, with broad-spectrum fungicidal effects against plant pathogens like Colletotrichum species. This highlights the versatility of quinoxaline derivatives in agricultural applications (Liu et al., 2020).
Antibacterial and Antifungal Activities
The synthesis of quinoxaline sulfonamides has unveiled their potential in combating bacterial infections. A study demonstrated the green synthesis of various quinoxaline derivatives, which were then evaluated for their antibacterial activities against pathogens like Staphylococcus spp. and Escherichia coli. These compounds offer a new avenue for antibiotic development, showcasing the chemical diversity and biological relevance of the quinoxaline scaffold (Alavi et al., 2017).
Photoluminescence Applications
Research into photoluminescent compounds has identified quinoxaline derivatives as candidates for such applications, although they face competition from other nitrogen-containing π-extended heterocycles. Investigations into the electrochemical and photophysical properties of these compounds suggest a nuanced understanding of their suitability for luminescence, pointing to areas where quinoxaline derivatives may be optimized or alternatively utilized (Mancilha et al., 2006).
Antituberculosis Agents
Quinoxaline-2-carboxylate 1,4-dioxide derivatives have been synthesized and tested for their antituberculosis activity, with certain derivatives showing significant efficacy. These findings underscore the potential of quinoxaline derivatives in the development of new therapeutics against tuberculosis, highlighting their role in addressing global health challenges (Jaso et al., 2005).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)quinoxalin-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-19-14-8-3-2-5-11(14)18-13-7-4-6-12-15(13)17-10-9-16-12/h2-10,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWAHMGUJLXGOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=CC=CC3=NC=CN=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-phenoxy-N-[3-(1-pyrrolidinyl)propyl]propanamide](/img/structure/B5576014.png)
![N-{2-[2-(2-pyridinyl)ethyl]phenyl}-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide dihydrochloride](/img/structure/B5576021.png)
![2-[(4-amino-5-isopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5576030.png)
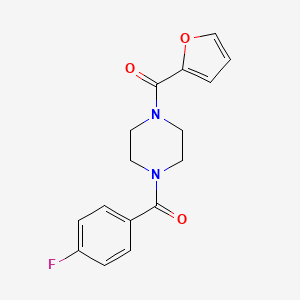
![{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-piperidinyl}(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B5576037.png)
![4-{[(2,5-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5576041.png)
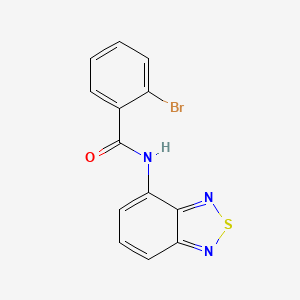
![2,2'-[1,5-naphthalenediylbis(thio)]diacetic acid](/img/structure/B5576044.png)
![1-[(3-hydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5576049.png)
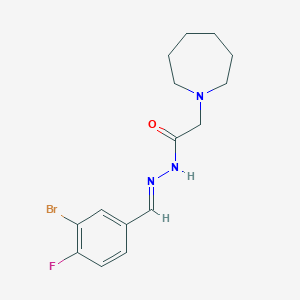
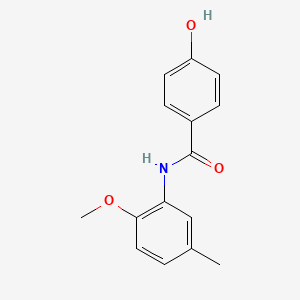

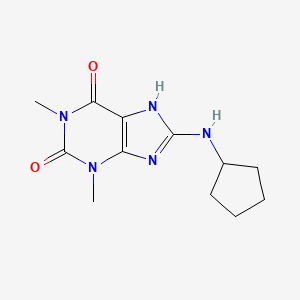
![(3R*,4R*)-3-cyclopropyl-1-[(2-methoxyquinolin-4-yl)carbonyl]-4-methylpyrrolidin-3-ol](/img/structure/B5576095.png)
